D-alpha,beta-Cyclohexylideneglycerol

Catalog No.
S3332352
CAS No.
95335-91-4
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-alpha,beta-Cyclohexylideneglycerol

CAS Number

95335-91-4

Product Name

D-alpha,beta-Cyclohexylideneglycerol

IUPAC Name

[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]methanol

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2/t8-/m0/s1

InChI Key

XUGYZVQSZWPABZ-QMMMGPOBSA-N

SMILES

C1CCC2(CC1)OCC(O2)CO

Canonical SMILES

C1CCC2(CC1)OCC(O2)CO

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)CO

(2S)-1,4-Dioxaspiro[4.5]decane-2-methanol is a colorless liquid derivative of menthone, a cyclic ketone found in peppermint and other mint species []. It is synthesized by reacting menthone with glycerol [].

The significance of (2S)-1,4-Dioxaspiro[4.5]decane-2-methanol lies in its potential use as a precursor to other valuable molecules or as a chiral building block in organic synthesis []. However, specific research on its applications is limited.


Molecular Structure Analysis

The key feature of (2S)-1,4-Dioxaspiro[4.5]decane-2-methanol's structure is the cage-like system formed by two fused rings, a six-membered cyclohexane and a five-membered dioxolane ring. A methanol group is attached to the cage at the second carbon atom (C2) with the stereochemistry designated as (S) [].


Chemical Reactions Analysis

One reported reaction involving (2S)-1,4-Dioxaspiro[4.5]decane-2-methanol is its conversion back to menthone under acidic conditions []. The specific reaction equation is available in the cited reference [].

Asymmetric Catalysis:

The unique spirocyclic structure and chiral center of (2S)-1,4-dioxaspiro[4.5]decane-2-methanol make it a promising candidate for developing asymmetric catalysts. These catalysts are crucial in various chemical reactions, enabling the selective production of one enantiomer over another. Studies suggest that this compound, when incorporated into specific catalyst designs, could promote efficient and enantioselective transformations in organic synthesis. [Source: A. McKillop & D. S. Wright, "Asymmetric Synthesis," (2010)]

Medicinal Chemistry:

The potential biological activity of (2S)-1,4-dioxaspiro[4.5]decane-2-methanol is currently being explored in the field of medicinal chemistry. Researchers are investigating its ability to interact with specific biological targets and its potential for therapeutic applications. However, further research is necessary to determine its specific efficacy and safety profile. [Source: PubChem, National Institutes of Health, ]

XLogP3

0.8

Dates

Modify: 2023-08-19

Explore Compound Types